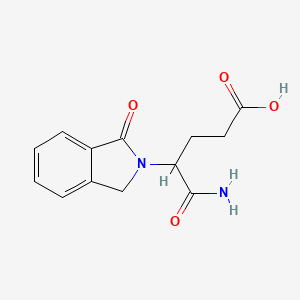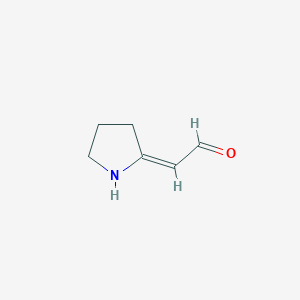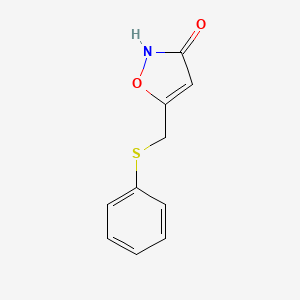
2-(4-Chlorophenyl)octahydro-3H-indazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and pyrazole ring. The presence of the 4-chlorophenyl group and the hexahydro-1H-indazol-3(2H)-one moiety makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between 4-chlorobenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide can lead to the formation of the desired indazole compound. The reaction typically requires heating and may involve the use of solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced analogs with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific proteins, modulation of signaling cascades, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylindazole: Lacks the chlorophenyl group, leading to different chemical and biological properties.
4-Chlorophenylhydrazine: Contains the chlorophenyl group but lacks the indazole structure.
Hexahydro-1H-indazol-3(2H)-one: Similar core structure but without the chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)hexahydro-1H-indazol-3(2H)-one is unique due to the combination of the chlorophenyl group and the hexahydro-1H-indazol-3(2H)-one moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
63592-62-1 |
|---|---|
Molekularformel |
C13H15ClN2O |
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3a,4,5,6,7,7a-hexahydro-1H-indazol-3-one |
InChI |
InChI=1S/C13H15ClN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15-16/h5-8,11-12,15H,1-4H2 |
InChI-Schlüssel |
GFMONLKVKPYOMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(=O)N(N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)

![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)


![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)

![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide](/img/structure/B12913446.png)
![2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12913449.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)
![4-Bromo-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12913462.png)

